molecular formula C20H25N3O B5720967 N-(4-methylphenyl)-2-[4-(2-methylphenyl)piperazin-1-yl]acetamide

N-(4-methylphenyl)-2-[4-(2-methylphenyl)piperazin-1-yl]acetamide

Cat. No.: B5720967
M. Wt: 323.4 g/mol
InChI Key: KJWKSLDFROOGAA-UHFFFAOYSA-N
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Description

N-(4-methylphenyl)-2-[4-(2-methylphenyl)piperazin-1-yl]acetamide is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylphenyl)-2-[4-(2-methylphenyl)piperazin-1-yl]acetamide typically involves the reaction of 4-methylphenylamine with 2-methylphenylpiperazine in the presence of acetic anhydride. The reaction is usually carried out under reflux conditions with a suitable solvent such as ethanol or methanol. The product is then purified by recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors could also be explored to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-methylphenyl)-2-[4-(2-methylphenyl)piperazin-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating neurological disorders or other diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-methylphenyl)-2-[4-(2-methylphenyl)piperazin-1-yl]acetamide involves its interaction with specific molecular targets in the body. These targets may include receptors, enzymes, or ion channels. The compound may modulate the activity of these targets, leading to various physiological effects. The exact pathways and molecular interactions would require detailed studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methylphenyl)-2-[4-(2-chlorophenyl)piperazin-1-yl]acetamide
  • N-(4-methylphenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide
  • N-(4-methylphenyl)-2-[4-(2-bromophenyl)piperazin-1-yl]acetamide

Uniqueness

N-(4-methylphenyl)-2-[4-(2-methylphenyl)piperazin-1-yl]acetamide is unique due to its specific substitution pattern on the piperazine ring and the presence of methyl groups on both phenyl rings. This structural uniqueness may confer distinct pharmacological properties compared to other similar compounds.

Properties

IUPAC Name

N-(4-methylphenyl)-2-[4-(2-methylphenyl)piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O/c1-16-7-9-18(10-8-16)21-20(24)15-22-11-13-23(14-12-22)19-6-4-3-5-17(19)2/h3-10H,11-15H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJWKSLDFROOGAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CN2CCN(CC2)C3=CC=CC=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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